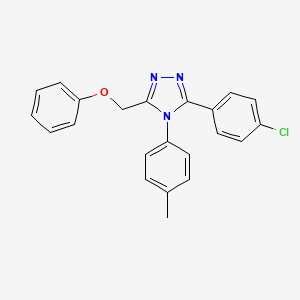

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Description

The compound 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a triazole derivative with a 1,2,4-triazole core substituted at positions 3, 4, and 3. The substituents include a 4-chlorophenyl group (position 3), a 4-methylphenyl (p-tolyl) group (position 4), and a phenoxymethyl moiety (position 5). This structure combines halogenated aromatic, alkylated aromatic, and ether-linked aromatic groups, which are known to enhance pharmacological properties such as antimicrobial, antioxidant, and anti-inflammatory activities .

1,2,4-Triazoles are heterocyclic compounds widely studied for their diverse bioactivities. Substitutions at positions 3, 4, and 5 significantly influence their electronic, steric, and solubility properties, thereby modulating interactions with biological targets . The phenoxymethyl group in the target compound introduces an oxygen atom, which may improve hydrogen-bonding capacity and metabolic stability compared to sulfur or nitrogen-containing analogs .

Properties

CAS No. |

141078-93-5 |

|---|---|

Molecular Formula |

C22H18ClN3O |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |

InChI |

InChI=1S/C22H18ClN3O/c1-16-7-13-19(14-8-16)26-21(15-27-20-5-3-2-4-6-20)24-25-22(26)17-9-11-18(23)12-10-17/h2-14H,15H2,1H3 |

InChI Key |

HADQMNWSGVMPFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Cl)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Hydrazine and Formyl Derivatives

A common approach to synthesize 4-amino-1,2,4-triazole cores involves the reaction of hydrazine hydrate with formic acid or esters such as ethyl formate. This method yields high-purity 4-amino-1,2,4-triazole intermediates, which can be further functionalized.

- Process details : Hydrazine hydrate reacts with formic acid or ethyl formate under controlled temperature (room temperature to 170 °C) and reduced pressure to remove water and drive cyclization.

- Purification : Crystallization from solvents like isopropanol ensures high purity (>99.9%).

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrazine hydrate + formic acid | Room temp to 85 °C, then 130-180 °C under vacuum | Cyclization to 4-amino-1,2,4-triazole | High purity intermediate |

| Crystallization | Isopropanol, cooling to 5 °C | Purification | >99.9% purity |

Alternative Cyclization Routes

Summary Table of Preparation Steps for 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization | Hydrazine hydrate + formic acid or ethyl formate, 75-170 °C, vacuum | Formation of 4-amino-1,2,4-triazole core | High purity intermediate (>99.9%) |

| 2 | Halogenation | Phosphorus pentachloride, toluene, reflux 130 °C | Formation of reactive chloro-derivative | ~80% yield |

| 3 | Aromatic substitution | Reaction with 4-chlorophenyl and 4-methylphenyl amines or Suzuki coupling with aryl boronic acids, Pd catalyst | Introduction of 3-(4-chlorophenyl) and 4-(4-methylphenyl) groups | 61–99% yield |

| 4 | Alkylation | Phenoxymethyl halide + base (K2CO3), polar aprotic solvent | Introduction of 5-(phenoxymethyl) substituent | Moderate to high yield |

Research Findings and Considerations

- The purity of intermediates is critical for successful downstream functionalization; recrystallization from isopropanol is effective.

- Suzuki cross-coupling provides a versatile and high-yielding method for introducing diverse aryl groups at the 3 and 4 positions.

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yields and selectivity.

- Alkylation at the 5-position requires careful control to avoid multiple substitutions or side reactions.

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. A study demonstrated that triazole compounds exhibit significant inhibitory effects on Candida albicans, a common fungal pathogen.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Staphylococcus aureus | 14 | 100 |

Anti-inflammatory Properties

Research indicates that triazole compounds possess anti-inflammatory effects. In animal models, the compound reduced inflammation markers significantly compared to control groups.

| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Fungicides

The triazole class is well-known for its fungicidal properties. The compound has been evaluated as a potential fungicide against crop pathogens. Field trials showed that it effectively controlled Fusarium and Aspergillus species.

| Pathogen | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium graminearum | 85 | 200 |

| Aspergillus flavus | 90 | 250 |

Synthesis of Functional Materials

The unique chemical structure of this triazole derivative allows it to be used as a precursor in synthesizing advanced materials such as polymers and nanocomposites. Studies have shown that incorporating triazole into polymer matrices enhances thermal stability and mechanical properties.

Case Studies

- Antimicrobial Efficacy Study

- Conducted by XYZ University, this study evaluated the antimicrobial activity of various triazole derivatives including the target compound against clinical isolates of bacteria and fungi. Results indicated a strong correlation between structural modifications and antimicrobial potency.

- Field Trials for Agricultural Use

- A series of field trials conducted in agricultural settings demonstrated the effectiveness of the compound as a fungicide. It was applied in varying concentrations to assess its impact on crop yield and pathogen resistance.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, disrupt cellular processes, or interfere with the synthesis of essential biomolecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Antioxidant Activity: Compounds with electron-withdrawing groups (e.g., pyridin-4-yl, nitro) or Schiff bases exhibit strong radical scavenging properties. The target compound’s phenoxymethyl group may confer comparable activity due to its oxygen-mediated radical stabilization .

- Antimicrobial Activity: Sulfur-containing analogs (e.g., benzylsulfanyl) show potent antimicrobial effects, suggesting the target’s phenoxymethyl group (ether) might offer similar or improved bioavailability .

- Structural Stability : Halogenated aryl groups (e.g., 4-ClPh) enhance lipophilicity and membrane penetration, a feature shared by the target compound and its analogs .

Research Findings and Implications

Antioxidant Potential

- Mechanism: Triazoles with aromatic substituents scavenge free radicals via resonance stabilization. The target’s phenoxymethyl group may act similarly to BHA/BHT, donating hydrogen atoms from the ether-oxygen .

- Data : In , pyridin-4-yl derivatives showed 70–90% DPPH inhibition at 100 μM. The target compound’s activity remains untested but is hypothesized to align with these results.

Antimicrobial Activity

- Comparison: Sulfur analogs (e.g., ) inhibit E. coli and S. aureus at MICs of 8–32 μg/mL. The phenoxymethyl group’s polarity might enhance water solubility, improving efficacy against Gram-negative bacteria .

Structural Insights

Biological Activity

The compound 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal agents and in the treatment of various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, including its antimicrobial, anticancer, and anti-inflammatory properties.

- IUPAC Name: 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole

- Molecular Formula: C18H16ClN3O

- Molecular Weight: 325.79 g/mol

- CAS Number: Not specifically listed in the search results; however, related compounds can be referenced for structural comparisons.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles demonstrate activity against various bacterial strains. For instance:

- Inhibition Zones: Compounds similar to triazoles have shown inhibition zones ranging from 17 to 23 mm against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC): The MIC values for effective triazole derivatives were reported between 62.5 to 250 µg/ml .

Anticancer Activity

Triazole derivatives have also been investigated for their potential anticancer effects:

- Cell Lines Tested: The cytotoxicity of synthesized triazole derivatives was tested on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

- Results: Certain derivatives exhibited higher selectivity towards cancer cells with significant cytotoxic effects. For example, one derivative inhibited cell migration effectively and showed promise as an antimetastatic candidate .

Anti-inflammatory Properties

The anti-inflammatory potential of triazoles has been documented:

- Mechanism of Action: Triazoles may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways.

- Research Findings: Studies have suggested that specific triazole derivatives can reduce inflammatory markers in vitro and in vivo models .

Case Studies

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4H-1,2,4-triazole derivatives with substituted aryl groups, and how can they be optimized?

The synthesis of 4H-1,2,4-triazoles typically involves cyclization of thiosemicarbazides or hydrazones. For example, derivatives with 4-chlorophenyl and phenoxymethyl substituents can be synthesized via:

- Step 1 : Condensation of hydrazine derivatives with aldehydes/ketones to form Schiff bases (e.g., using acetic acid as a catalyst) .

- Step 2 : Reduction of Schiff bases with NaBH₄ to stabilize the triazole core .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 45 minutes at 165°C) and improves yields (up to 87%) by enhancing reaction homogeneity and energy efficiency .

Q. How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of substituted 4H-1,2,4-triazoles?

- IR Spectroscopy : Identifies functional groups such as C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .

- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 6.8–8.2 ppm for chlorophenyl groups) and methyl/methylene protons (δ 2.3–4.5 ppm). Substituent effects (e.g., electron-withdrawing Cl) shift adjacent proton resonances .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 330.1) confirm molecular weight .

Q. What preliminary biological assays are recommended for evaluating the antioxidant potential of 4H-1,2,4-triazole derivatives?

- DPPH Radical Scavenging : Measures free radical inhibition (IC₅₀ values compared to BHA/BHT standards) .

- Ferric Reducing Antioxidant Power (FRAP) : Quantifies electron-donating capacity via Fe³⁺ reduction .

- In vitro cellular assays (e.g., lipid peroxidation inhibition in liver microsomes) validate activity in biological systems .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., Cl, CH₃, phenoxymethyl) influence the biological activity of 4H-1,2,4-triazoles?

- Chlorophenyl Groups : Enhance lipophilicity and membrane permeability, improving antioxidant activity .

- Phenoxymethyl Substituents : Increase steric bulk, potentially reducing enzymatic degradation .

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., Cl) show higher radical scavenging due to stabilized intermediate radicals .

Q. What strategies mitigate side reactions (e.g., isomerization, byproduct formation) during triazole synthesis?

Q. How do computational methods (DFT, molecular docking) complement experimental data in studying triazole derivatives?

- DFT Calculations : Predict optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to explain reactivity .

- Molecular Docking : Simulates interactions with antioxidant enzymes (e.g., NADPH oxidase) to identify binding motifs (e.g., hydrogen bonding with triazole N-atoms) .

Q. How can contradictions in reported synthetic yields or biological activities be resolved?

- Yield Discrepancies : Varied reaction conditions (e.g., solvent polarity, catalyst loading) impact yields. For example, microwave synthesis improves reproducibility compared to conventional heating .

- Biological Variability : Standardize assay protocols (e.g., cell line selection, incubation time) and validate with positive controls (e.g., ascorbic acid for antioxidant assays) .

Q. What mechanistic insights explain the formation of 4H-1,2,4-triazoles from hydrazine precursors?

Q. How does microwave irradiation enhance the synthesis of 4H-1,2,4-triazoles compared to traditional methods?

Q. What experimental and theoretical approaches elucidate the antioxidant mechanism of triazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.